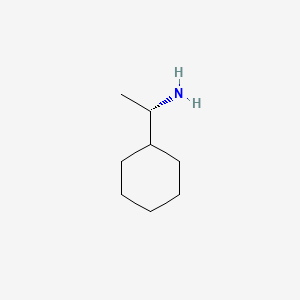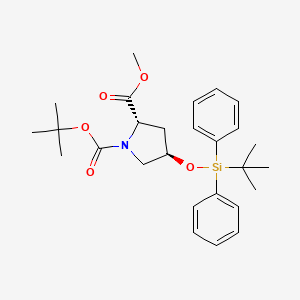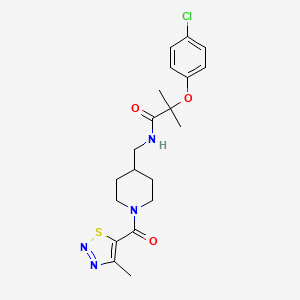![molecular formula C20H25N3O B2852791 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide CAS No. 1211691-72-3](/img/structure/B2852791.png)
3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide is a chemical compound with the CAS Number: 1211691-72-3 . Its IUPAC name is 3-(4-benzhydryl-1-piperazinyl)propanamide . The molecular weight of this compound is 323.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H25N3O/c21-19(24)11-12-22-13-15-23(16-14-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16H2,(H2,21,24) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of this compound is C20H25N3O . It has a molecular weight of 323.43 . More detailed physical and chemical properties are not available in the web search results.Applications De Recherche Scientifique
3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide has been used in various scientific research applications, including studies of the biochemical and physiological effects of drugs, the synthesis of other compounds, and the study of the mechanism of action of drugs. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the metabolism of drugs. Additionally, it has been used in studies of the structure-activity relationships of drugs.
Mécanisme D'action
The mechanism of action of 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates the activity of these receptors. This modulation of receptor activity is thought to be responsible for the compound's biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, some studies have shown that the compound has an inhibitory effect on certain enzymes, such as acetylcholinesterase. Additionally, it has been shown to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of experiments. However, there are also some limitations to its use. For example, it is not soluble in water, making it difficult to use in certain experiments. Additionally, the compound is unstable and may degrade over time, making it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for the use of 3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted to develop new synthesis methods for the compound, as well as to develop new uses for it. Additionally, further research could be conducted to investigate the mechanism of action of the compound, as well as to develop new methods of drug delivery. Finally, further research could be conducted to explore the potential therapeutic applications of the compound.
Méthodes De Synthèse
3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide is synthesized by the reaction of 1-piperazine with 4-diphenylmethyl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out in an inert atmosphere and is followed by the addition of acetic acid to the reaction mixture. The resulting compound is then purified by recrystallization from a suitable solvent.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c21-19(24)11-12-22-13-15-23(16-14-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJORZHEIHRCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2852709.png)


![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide](/img/structure/B2852714.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)



![N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B2852725.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)
![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)

